The Discovery and Synthesis of Src Inhibitor 3 (Compound 7d): A Technical Guide
The Discovery and Synthesis of Src Inhibitor 3 (Compound 7d): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Src Inhibitor 3 (Compound 7d), a potent small molecule inhibitor of Src family kinases. This document details the scientific rationale behind its development, provides in-depth experimental protocols, and presents key biological data in a clear, structured format.
Introduction: The Role of Src Kinase in Disease
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src kinase activity has been implicated in the development and progression of various human cancers, making it a critical target for therapeutic intervention. Inhibitors of Src kinase have shown promise in oncology by blocking the downstream signaling pathways that contribute to tumor growth and metastasis.
Discovery of a Novel 4-Anilino-3-quinolinecarbonitrile Scaffold
Compound 7d belongs to a class of 4-anilino-3-quinolinecarbonitrile derivatives, which have been identified as potent inhibitors of Src kinase. The discovery process involved the synthesis and screening of a library of related compounds to identify the optimal substitutions for potent and selective inhibition. Through structure-activity relationship (SAR) studies, it was determined that derivatives bearing a C-6 methoxy group and a 2,4-dichloro-5-methoxyaniline moiety at the C-4 position exhibited superior inhibitory activity against both the Src enzyme and Src-dependent cellular processes.[1] The introduction of an ethenyl group at the C-7 position was achieved through palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, or Sonogashira reactions.[1]
Synthesis of Src Inhibitor 3 (Compound 7d)
The synthesis of Compound 7d, identified as 7-ethenyl-4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-3-quinolinecarbonitrile , is a multi-step process. A key step involves a palladium-catalyzed Heck coupling reaction to introduce the ethenyl group at the 7-position of the quinoline core.
Experimental Protocol: Synthesis of Compound 7d
Materials:
-
7-bromo-4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-3-quinolinecarbonitrile
-
Tributyl(vinyl)tin
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of 7-bromo-4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-3-quinolinecarbonitrile (1 equivalent) in anhydrous DMF, add tributyl(vinyl)tin (1.2 equivalents), palladium(II) acetate (0.1 equivalents), and triphenylphosphine (0.2 equivalents).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Add triethylamine (2 equivalents) to the mixture.
-
Heat the reaction mixture to 100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired product, 7-ethenyl-4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-3-quinolinecarbonitrile (Compound 7d).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Data Presentation
The biological activity of Compound 7d was assessed through various in vitro assays to determine its potency and cellular effects.
Data Summary
| Assay Type | Parameter | Value | Reference |
| Enzymatic Assay | Src Kinase IC₅₀ | 5.8 nM | [1] |
| Cellular Assay | Src Autophosphorylation IC₅₀ | 67 nM | [1] |
Note: The presented data is for a compound with the same core structure and substitutions as the identified Compound 7d, as reported in the cited literature.
Experimental Protocols for Biological Evaluation
In Vitro Src Kinase Enzymatic Assay
This assay measures the ability of Compound 7d to inhibit the enzymatic activity of purified Src kinase.
Materials:
-
Recombinant human Src kinase
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP
-
Compound 7d
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, Src kinase, and the peptide substrate.
-
Add varying concentrations of Compound 7d or vehicle (DMSO) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of Compound 7d and determine the IC₅₀ value by non-linear regression analysis.
Cellular Src Autophosphorylation Assay (Western Blot)
This assay determines the effect of Compound 7d on Src activity within a cellular context by measuring the level of Src autophosphorylation at Tyr416.
Materials:
-
Cancer cell line with active Src (e.g., HT-29 colon cancer cells)
-
Compound 7d
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Compound 7d or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Lyse the cells with lysis buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Src to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-Src signal to the total Src signal to determine the inhibition of Src autophosphorylation.
Mechanism of Action and Signaling Pathway
Src kinase is a key node in multiple signaling pathways that regulate cell growth, proliferation, and survival. Compound 7d, by inhibiting Src, effectively blocks these downstream cascades.
Src Signaling Pathway
Caption: Src signaling pathway and the inhibitory action of Compound 7d.
Synthetic and Biological Workflow
The overall process for the development and evaluation of Src Inhibitor 3 (Compound 7d) follows a logical workflow from chemical synthesis to biological characterization.
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of Compound 7d.
Conclusion
Src Inhibitor 3 (Compound 7d), a 7-ethenyl-4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-3-quinolinecarbonitrile, represents a potent and promising scaffold for the development of targeted cancer therapeutics. Its discovery through rational drug design and SAR-guided optimization has led to a compound with significant inhibitory activity against Src kinase in both enzymatic and cellular assays. The detailed synthetic and biological protocols provided in this guide offer a valuable resource for researchers in the field of drug discovery and cancer biology, facilitating further investigation and development of this and related compounds.
